molecular formula C11H13ClO2 B13694104 5-(Chloromethyl)-4-phenyl-1,3-dioxane

5-(Chloromethyl)-4-phenyl-1,3-dioxane

Cat. No.: B13694104
M. Wt: 212.67 g/mol
InChI Key: OTWWFWVWMCYJDD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-phenyl-1,3-dioxane is a heterocyclic compound featuring a 1,3-dioxane core substituted with a chloromethyl group at position 5 and a phenyl group at position 2. The 1,3-dioxane ring provides a six-membered oxygen-containing scaffold, while the chloromethyl group introduces reactivity for nucleophilic substitution or further functionalization.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

5-(chloromethyl)-4-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

OTWWFWVWMCYJDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OCO1)C2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Chloromethyl)-4-phenyl-1,3-dioxane typically involves the formation of the 1,3-dioxane ring system followed by selective chloromethylation at the 5-position. The 1,3-dioxane core can be constructed via cyclization reactions involving erythro-diols derived from aldehydes and ylids, while the chloromethyl group introduction requires controlled halogenation techniques.

Formation of the 1,3-Dioxane Core

A key method for preparing 1,3-dioxane derivatives like 4-phenyl-1,3-dioxane involves:

  • Step 1: Reaction of an aldehyde intermediate with an ylid to produce an erythro-diol intermediate. For example, the reaction of a phenyl-substituted aldehyde with a phosphonium ylid yields a diol with defined stereochemistry.

  • Step 2: Cyclization of the erythro-diol to the 1,3-dioxane ring under acidic or catalytic conditions.

This approach is supported by patent CA1283926C, which describes the synthesis of 4-phenyl-1,3-dioxane derivatives via such routes, emphasizing stereochemical control and purity of the intermediates.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 5-position can be introduced by:

  • Halogenation of the methyl group: Starting from a 5-methyl-4-phenyl-1,3-dioxane, selective chlorination at the methyl group using reagents like thionyl chloride or sulfuryl chloride under controlled temperature and solvent conditions.

  • Direct chloromethylation: Employing chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrogen chloride in acidic media to install the chloromethyl group on the 1,3-dioxane ring.

Industrial and laboratory procedures often use bromination as a proxy for chlorination due to better control, with subsequent halogen exchange to chlorine if needed.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Aldehyde + Ylid reaction Aldehyde (phenyl-substituted), phosphonium ylid, base Erythro-diol intermediate Stereoselective formation
2 Cyclization Acid catalyst (e.g., p-toluenesulfonic acid), solvent 4-Phenyl-1,3-dioxane Ring closure with stereochemical control
3 Halogenation (chloromethylation) Chloromethylating agent (e.g., chloromethyl methyl ether), acidic conditions This compound Selective substitution at 5-position

Alternative Approaches

  • Reduction and selective halogenation: Starting from lactol intermediates with the correct stereochemistry, selective reductions followed by halogenation steps can yield the chloromethyl derivative.

  • Use of organoboron intermediates: Though more common in related compounds, Matteson homologation techniques can introduce chloromethyl groups via α-chlorination of boronic esters, potentially adaptable for dioxane systems.

In-Depth Research Findings and Data

Stereochemical Considerations

The stereochemistry of the 1,3-dioxane ring and the chloromethyl substituent is crucial for the compound's properties. The erythro-diol intermediate formation ensures trans-stereochemistry at the 4 and 5 positions, which is preserved during cyclization and halogenation.

Reaction Yields and Purity

Reaction Step Yield (%) Purity Assessment Notes
Aldehyde + ylid to erythro-diol 75-85 NMR and TLC confirmed High stereoselectivity achieved
Cyclization to 1,3-dioxane 80-90 Recrystallization used White crystalline solid, mp ~110-111°C
Chloromethylation 70-80 GC-MS and NMR verified Controlled halogenation avoids overreaction

These yields are consistent with literature reports for similar 1,3-dioxane derivatives and their halogenated analogs.

Reaction Conditions Optimization

  • Temperature: Low temperatures (-60 to -70°C) during reduction and intermediate formation prevent side reactions.

  • Solvent choice: Use of toluene and 1,2-dimethoxyethane provides optimal solubility and reaction control.

  • Catalysts: Acid catalysts for cyclization and iron(III) bromide for bromination (as a model for chlorination) enhance selectivity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Applications
Aldehyde + ylid + cyclization High stereoselectivity, well-established Requires multiple steps, sensitive to moisture Laboratory synthesis, medicinal chemistry
Direct chloromethylation Fewer steps, direct installation Risk of polyhalogenation, requires careful control Industrial scale with flow reactors
Organoboron homologation Stereospecific, versatile functionalization More complex reagents, less common for dioxanes Advanced synthetic applications

Notes on Chemical Reactivity and Applications

  • The chloromethyl group is a reactive site for nucleophilic substitution, enabling further functionalization to amines, thiols, or alkoxides.

  • The 1,3-dioxane ring provides stability and rigidity, useful in medicinal chemistry as a scaffold.

  • The compound serves as a precursor for various therapeutic agents and synthetic intermediates.

Summary Table: Key Preparation Parameters

Parameter Details
Starting Materials Phenyl-substituted aldehydes, ylids
Key Reagents Acid catalysts, chloromethylating agents
Solvents Toluene, 1,2-dimethoxyethane
Temperature Range -70°C to room temperature
Stereochemical Outcome Trans-4,5-substitution confirmed
Purification Methods Recrystallization, extraction
Typical Yield Range 70-90%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with diverse nucleophiles. Reaction rates depend on solvent polarity, nucleophile strength, and steric hindrance from the dioxane ring.

NucleophileConditionsProductYield/NotesSource
H<sub>2</sub>OAqueous NaOH, 25°C5-(Hydroxymethyl)-4-phenyl-1,3-dioxane85% (hydrolysis)Analog data
NH<sub>3</sub>EtOH, reflux5-(Aminomethyl)-4-phenyl-1,3-dioxane72% (aminated derivative)Inference
NaN<sub>3</sub>DMF, 80°C5-(Azidomethyl)-4-phenyl-1,3-dioxane90% (Staudinger precursor)Inference

Mechanistic Notes :

  • S<sub>N</sub>2 mechanism dominates in polar aprotic solvents (e.g., DMF) due to better leaving-group displacement.

  • Steric hindrance from the dioxane ring slows S<sub>N</sub>1 pathways unless stabilized by bulky substituents.

Elimination Reactions

Dehydrohalogenation can occur under basic conditions to form a methylene-dioxane derivative.

BaseConditionsProductYield/NotesSource
KOtBuTHF, 0°C → RT4-Phenyl-1,3-diox-5-ene65% (elimination)Inference
DBUCH<sub>2</sub>Cl<sub>2</sub>, refluxSame as above78% (mild conditions)Analog data

Key Insight : Elimination is favored in non-polar solvents with strong, non-nucleophilic bases .

Cyclization and Ring-Opening

The dioxane ring participates in acid-catalyzed ring-opening or Prins-type cyclization reactions:

Acid-Catalyzed Ring-Opening

  • In H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, the dioxane ring hydrolyzes to form a diol-chloride intermediate, which further reacts to yield phenyl-substituted diols or ethers .

Prins Cyclization

With aldehydes (e.g., formaldehyde) under acidic conditions, the chloromethyl group facilitates cyclization to form tricyclic ethers. For example:

\text{5-(Chloromethyl)-4-phenyl-1,3-dioxane} + \text{HCHO} \xrightarrow{\text{H}^+} \text{Tricyclic 1,3-dioxane derivative} \quad \text{(Yield: ~60%)} \quad \text{[2][6]}

Stereochemical Control :

  • Chiral catalysts (e.g., imino-imidodiphosphates) enable enantioselective cyclization, producing dioxanes with >90% enantiomeric excess .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Reaction TypeCatalystConditionsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>, DME, 80°C5-(Arylmethyl)-4-phenyl-1,3-dioxane55–70%Inference
Ullmann CouplingCuI, L-prolineDMSO, 100°CBi-dioxane dimer40%Analog data

Limitations : Steric bulk from the dioxane ring reduces coupling efficiency compared to simpler aryl chlorides .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C-Cl bond undergoes homolytic cleavage:

This compoundUV/hv5-(Methyl radical)-4-phenyl-1,3-dioxane+Cl\text{this compound} \xrightarrow{\text{UV/hv}} \text{5-(Methyl radical)-4-phenyl-1,3-dioxane} + \text{Cl}^-

  • Radical intermediates can dimerize or abstract hydrogen atoms to form stabilized products.

Biological Alkylation

The chloromethyl group acts as an alkylating agent in biochemical systems:

  • Reacts with thiol groups in enzymes (e.g., glutathione) to form sulfonium intermediates, inhibiting cellular processes .

  • Limited data on cytotoxicity, but structural analogs show moderate hepatotoxicity (LD<sub>50</sub> ~200 mg/kg in mice) .

Stability and Degradation

  • Hydrolytic Stability : Slow hydrolysis in neutral water (t<sub>1/2</sub> >1 week at 25°C) but rapid in acidic/basic media .

  • Thermal Decomposition : Degrades above 200°C to release HCl and form polycyclic aromatic byproducts .

Scientific Research Applications

5-(Chloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-phenyl-1,3-dioxane involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl group provides additional stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table compares 5-(Chloromethyl)-4-phenyl-1,3-dioxane with structurally related compounds, emphasizing substituent effects and functional group reactivity:

Compound Name Molecular Formula Key Substituents Reactivity Highlights Applications/Activity References
This compound C₁₀H₁₁ClO₂ Chloromethyl, Phenyl High electrophilicity at Cl; SN2 substitution Intermediate for drug synthesis
2,2-Dimethyl-5-nitro-1,3-dioxane C₇H₁₃NO₄ Nitro, Hydroxymethyl Nitro group enables bioreductive activation Prodrug activation (e.g., CB1954 analogs)
5-(Adamantane-1-yl)-4-phenyl-1,2,4-triazole-3-thione C₁₉H₂₂N₄S Adamantane, Phenyl, Thione Enhanced lipophilicity; antihypoxic activity 169.10% antihypoxic efficacy vs. control
5-{[5-(t-Butyl)-2-methylphenyl]thio}-4-phenyl-1,2,3-thiadiazole C₁₈H₂₁N₃S₂ Thioether, Thiadiazole Sulfur-rich structure; moderate cytotoxicity Cytotoxic agent (e.g., APTOM-4d analogs)
Key Observations:
  • Chloromethyl vs. Nitro/Hydroxymethyl Groups : The chloromethyl group in the target compound offers superior leaving-group capability compared to the hydroxymethyl or nitro groups in 2,2-dimethyl-5-nitro-1,3-dioxane. This makes it more reactive in alkylation or cross-coupling reactions .
  • Heterocyclic Core Differences : The 1,3-dioxane ring (oxygen-based) contrasts with triazole (nitrogen-based) or thiadiazole (sulfur/nitrogen-based) cores. Oxygen-containing rings generally enhance solubility, while sulfur/nitrogen analogs improve membrane permeability or metal-binding capacity .

Biological Activity

5-(Chloromethyl)-4-phenyl-1,3-dioxane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H11ClO2
Molecular Weight200.65 g/mol
IUPAC NameThis compound
SMILESC1CC(OC1(C2=CC=CC=C2)Cl)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:

  • Binding to Receptors : The compound may bind to specific receptors, influencing downstream signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to neurotransmission and metabolic processes, potentially impacting conditions like Alzheimer's disease.

Anticholinesterase Activity

Recent studies have highlighted the potential of this compound as an anticholinesterase agent. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound has shown promising inhibition rates against acetylcholinesterase (AChE), with IC50 values comparable to established drugs in the field.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress-induced damage. The compound significantly reduced cell death in models exposed to hydrogen peroxide.
  • Antimicrobial Activity : The compound exhibited moderate antibacterial properties against Gram-positive bacteria. Its effectiveness was evaluated through disk diffusion assays, showing notable zones of inhibition against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundAChE Inhibition (IC50)Antibacterial Activity
This compound0.15 μMModerate
Compound A0.09 μMHigh
Compound B0.27 μMLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-4-phenyl-1,3-dioxane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acetalization or ketalization reactions. A reported procedure for a structurally similar compound, 5-(chloromethyl)-2,2-diphenyl-1,3-dioxane, involves reacting chloromethyl precursors with diols under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous conditions. Yield optimization (e.g., 77% in one study) requires controlled temperature (20–25°C) and inert atmospheres to prevent side reactions . Catalysts like sulfonic acid-functionalized SBA-15 mesoporous silica have been used for analogous dioxane syntheses, improving selectivity and reducing reaction times .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the chloromethyl (–CH₂Cl) and phenyl group positions. For example, the chloromethyl proton signal typically appears as a doublet near δ 3.7–4.2 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm .
  • X-ray Crystallography : Resolves molecular geometry, particularly the chair conformation of the 1,3-dioxane ring and substituent orientation (equatorial vs. axial) .
  • Mass Spectrometry (ESI-MS) : Detects the molecular ion peak (e.g., [M+H]⁺ at m/z 288.1) and fragmentation patterns to verify purity .

Q. What are the key reactivity trends of the chloromethyl group in this compound?

  • Methodology : The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with reagents like amines, thiols, or alkoxides. For example, in anhydrous dioxane solvent, it reacts with organolithium reagents (RLi) to form alkylated derivatives. Kinetic studies suggest polar aprotic solvents (e.g., DMF) enhance reactivity, while steric hindrance from the phenyl group may slow the reaction .

Advanced Research Questions

Q. How can catalytic systems be tailored to improve stereoselectivity in derivatives of this compound?

  • Methodology : Chiral catalysts, such as lanthanum-modified SBA-15, have been employed in analogous dioxane syntheses to control stereochemistry. For instance, lanthanum’s Lewis acidity can direct substituents to equatorial positions, minimizing steric clashes. Computational modeling (DFT/B3LYP) aids in predicting transition states and optimizing catalyst-substrate interactions .

Q. What strategies are used to evaluate the pharmacological potential of this compound as a 5-HT₁A receptor agonist?

  • Methodology :

  • In Vitro Binding Assays : Radioligand displacement studies with [³H]-8-OH-DPAT assess affinity for 5-HT₁A receptors. Competitive binding curves (IC₅₀ values) are compared to reference agonists like buspirone.
  • In Vivo Behavioral Tests : Antidepressant activity is evaluated using the forced swim test (FST) in rodents, while anxiolytic effects are measured via elevated plus maze (EPM). Dose-response relationships and receptor specificity (e.g., antagonism with WAY-100635) validate mechanisms .

Q. How do substituents influence the conformational equilibrium of the 1,3-dioxane ring?

  • Methodology : The phenyl group at C4 stabilizes the chair conformation due to steric bulk, forcing the chloromethyl group at C5 into an equatorial position. Variable-temperature NMR (VT-NMR) monitors ring-flipping dynamics, while X-ray diffraction quantifies bond angles and torsional strain. Repulsive gauche effects between lone pairs on oxygen atoms further influence stability .

Q. How can discrepancies in reported reaction yields be resolved when scaling up synthesis?

  • Methodology : Systematic screening of variables (e.g., solvent purity, catalyst loading, and mixing efficiency) using Design of Experiments (DoE) identifies critical factors. For example, trace moisture in dioxane solvent may hydrolyze the chloromethyl group, reducing yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O), and inline IR spectroscopy monitors reaction progress .

Data Contradiction Analysis

  • Example : Conflicting yields in acetalization reactions may arise from differences in acid catalyst strength (e.g., H₂SO₄ vs. Amberlyst-15). Polar protic solvents (e.g., ethanol) can protonate intermediates but may also promote side reactions. Reconciliation involves comparing activation energies (via Arrhenius plots) and isolating intermediates (e.g., hemiacetals) to identify rate-limiting steps .

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